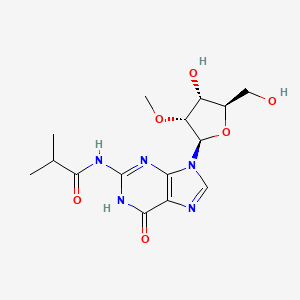

N2-isobutyryl-2'-OMe-guanosine

説明

Structure

3D Structure

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPULCYXEYODQOG-AKAIJSEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N2 Isobutyryl 2 O Methyl Guanosine

Strategies for Regioselective 2'-O-Methylation of Guanosine (B1672433) Derivatives

Regioselective 2'-O-methylation is a critical step in the synthesis of modified guanosine derivatives. The presence of multiple hydroxyl groups (2', 3', and 5') on the ribose moiety, along with reactive sites on the guanine (B1146940) base, requires a strategic approach to ensure that methylation occurs exclusively at the desired 2'-position. This is typically achieved through the application of sophisticated protecting group chemistry, which temporarily blocks other reactive sites, followed by a targeted alkylation reaction.

Protecting groups are fundamental to the successful synthesis of N2-Isobutyryl-2'-O-methyl-guanosine. They prevent unwanted side reactions and direct the methylation to the 2'-hydroxyl group. The selection of these groups is based on their stability under reaction conditions and their ease of removal once the desired modification is complete.

Silyl protecting groups are widely employed due to their ability to selectively protect hydroxyl groups and their stability during subsequent reaction steps. A convenient method for synthesizing N2-isobutyryl-2′-O-methyl guanosine involves the efficient alkylation of O6-trimethylsilylethyl-3′,5′-di-tert-butylsilanediyl guanosine. researchgate.net In this strategy, the di-tert-butylsilyl group protects the sugar's hydroxyls, while the triisopropylbenzenesulfonyl group can be used for base protection. researchgate.net These groups remain stable during the 2'-O-methylation step. researchgate.net

Another common silyl protecting group is the 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) group. rsc.orgresearchgate.net Highly selective 2′-O-alkylation of the corresponding guanosine derivative has been achieved when the 6-O atom is also protected, for instance, with a 2-nitrophenyl or a tert-butyldiphenylsilyl group prior to alkylation. rsc.orgresearchgate.net The t-butyldimethylsilyl (TBDMS) group is another key protecting group for the 2'-hydroxyl position and is fundamental to the monomers used in RNA synthesis. glenresearch.com

Table 1: Examples of Silyl Protecting Groups in Guanosine Synthesis

| Protecting Group | Protected Positions | Key Features |

|---|---|---|

| O6-trimethylsilylethyl-3′,5′-di-tert-butylsilanediyl | O6, 3'-OH, 5'-OH | Allows for efficient 2'-O-alkylation. researchgate.net |

| 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) | 3'-OH, 5'-OH | Enables highly selective 2'-O-alkylation with additional O6 protection. rsc.orgresearchgate.net |

The 4,4'-dimethoxytrityl (DMT) group is extensively used for the protection of the 5'-hydroxyl group of nucleosides. An efficient four-step process has been developed for the preparation of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine. nih.gov This process involves direct 2'-O-alkylation, enzymatic deamination, selective N2-isobutyrylation, and finally, the 5'-O-dimethoxytritylation to yield the desired product in high purity. nih.gov

Benzoyl (Bz) groups are often used to protect the exocyclic amino groups of nucleobases. researchgate.net For guanine, an isobutyryl (iBu) group is commonly used for the N2 position. researchgate.netglenresearch.com Combining these protecting groups is crucial when synthesizing oligonucleotides to ensure compatibility during the various steps of solid-phase synthesis and deprotection. glenresearch.comnih.gov For example, the synthesis of a fully protected deoxyguanosine phosphoramidite (B1245037) unit has been demonstrated using an isobutyryl group on the 2-N-amino substituent along with other protecting groups. nih.gov

Research continues to yield novel protecting groups to improve the efficiency and selectivity of 2'-O-methylation. One such innovation is the use of methylene-bis(diisopropylsilyl chloride) (MDPSCl2), a silicon-based protecting group. nih.govresearchgate.netnih.govnih.gov This group selectively protects the 3',5'-hydroxyl groups of the ribose. nih.gov A key advantage of this method is that it allows for an efficient and chemoselective synthesis of 2'-O-methylguanosine in high yield without the need to protect the guanine base. nih.gov The alkylation of the 2'-hydroxyl group proceeds effectively, affording the desired product without noticeable cleavage of the silyl protecting group. nih.gov

Another innovative approach involves an O6-tert-butyl/N2-tert-butyloxycarbonyl (Boc) protection concept for guanosine phosphoramidites. nih.gov This strategy is particularly advantageous for creating 2'-modified guanosine building blocks due to its efficient synthetic access compared to traditional routes. nih.gov

Table 2: Novel Protecting Groups for Guanosine

| Protecting Group | Protected Positions | Advantage |

|---|---|---|

| Methylene-bis(diisopropylsilyl chloride) (MDPSCl2) | 3'-OH, 5'-OH | Allows 2'-O-methylation without protecting the guanine base. nih.govresearchgate.netnih.govnih.gov |

Once the guanosine derivative is appropriately protected, the next step is the alkylation of the free 2'-hydroxyl group. The choice of alkylating agent and base is crucial for achieving a high yield of the 2'-O-methylated product.

A common and effective method for 2'-O-methylation involves the use of methyl iodide (MeI) as the methyl source and a hydride base, such as sodium hydride (NaH), to deprotonate the 2'-hydroxyl group. researchgate.net This combination facilitates the nucleophilic attack of the resulting alkoxide on the methyl iodide, forming the desired ether linkage. researchgate.net

Alternative reagents can also be employed. For instance, the use of methyl chloride (CH3Cl) as a weaker electrophile in combination with a mild base like sodium bis(trimethylsilyl)amide (NaHMDS) has proven successful, especially when using the novel MDPSCl2 protecting group. nih.gov This mild approach was crucial to the success of the 2'-O-methylation of the 3',5'-O-protected guanosine. nih.gov The alkylation using NaHMDS as the base proceeded in a chemoselective manner. nih.govresearchgate.net

Alkylation Reactions in 2'-O-Methylation

Diazomethane-Based Methylation Approaches

The use of diazomethane has been a longstanding method for the methylation of nucleosides. However, its application to guanosine derivatives for the synthesis of the 2'-O-methyl isomer is often complicated by a lack of regioselectivity.

To address the issue of regioselectivity, a more refined approach involves the use of a catalyst in conjunction with diazomethane. One such strategy employs the selective synthesis of 2'-O-methylguanosine from a precursor, 2-aminoadenosine, using diazomethane and stannous chloride as a catalyst. nih.govresearchgate.net In this method, the regioselectivity of the 2'- and 3'-O-alkylation is controlled by optimizing the reaction conditions, including the timing of addition and concentration of the catalyst and diazomethane. nih.govresearchgate.net An efficient and selective alkylation at the 2'-OH of 2-aminoadenosine is achieved, which is then enzymatically converted to the desired 2'-O-methylguanosine with a high yield. nih.gov

| Method | Starting Material | Key Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Direct Methylation | Guanosine derivative | Diazomethane | Mixture of 2'-O-methyl and 3'-O-methyl isomers | researchgate.net |

| Catalytic Methylation | 2-aminoadenosine | Diazomethane, Stannous chloride, Adenosine deaminase | Selective synthesis of 2'-O-methylguanosine in high yield | nih.govresearchgate.net |

Metal-Catalyzed Methylation (e.g., Mg2+, Ag+ Directed)

Metal ions can act as catalysts to direct the methylation to the desired 2'-hydroxyl group, enhancing the regioselectivity of the reaction.

Stannous chloride (SnCl2) has been effectively used as a catalyst in combination with diazomethane for the monomethylation of the cis-glycol system of nucleosides. researchgate.net For purine (B94841) nucleosides, this catalytic system can produce a mixture of 2'-O-methyl and 3'-O-methyl isomers. researchgate.net However, by carefully controlling the reaction conditions, such as temperature and reaction time, the selectivity for the 2'-O-methyl isomer can be significantly improved. nih.gov Protected guanosine nucleosides can also be directly converted to their 2'-O-methyl derivatives using trimethylsilyldiazomethane in the presence of stannous chloride, which offers a less hazardous alternative to diazomethane. researchgate.net

Other metal ions, such as magnesium (Mg2+) and silver (Ag+), have also been shown to direct the methylation of guanosine derivatives. For instance, Mg2+ and Ag+ directed methylation of N1-Bzl-guanosine has been reported to proceed in over 80% yield, with a high preference for the 2'-O-methyl isomer over the 3'-O-methyl isomer (9:1 ratio). researchgate.net

| Catalyst | Methylating Agent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Stannous chloride (SnCl2) | Diazomethane / Trimethylsilyldiazomethane | Guanosine derivative / 2-aminoadenosine | Improves regioselectivity for 2'-O-methylation | researchgate.netnih.govresearchgate.net |

| Mg2+, Ag+ | Not specified | N1-Bzl-guanosine | High yield (>80%) and high regioselectivity (2'-O-Me/3'-O-Me = 9:1) | researchgate.net |

Direct 2'-O-Alkylation of Diaminopurine Ribosides

An alternative and efficient synthetic route to N2-Isobutyryl-2'-O-methyl-guanosine involves the direct 2'-O-alkylation of a 2,6-diaminopurine riboside precursor. This method avoids the direct methylation of guanosine, thereby circumventing some of the regioselectivity challenges.

The synthesis of a protected 2'-O-methyl-2,6-diaminopurine riboside derivative can be achieved through a multi-step process. nih.gov Initially, 2,6-diaminopurine riboside is treated with 1,3-dichlorotetraisopropyldisiloxane to protect the 3'- and 5'-hydroxyl groups. nih.gov The resulting 5',3'-O-(tetraisopropyldisiloxane-1,3-diyl)-2,6-diaminopurine riboside is then methylated at the 2'-hydroxyl group using iodomethane in the presence of sodium hydride. nih.gov Following methylation, the N2-isobutyryl group is introduced, and subsequent deamination and desilylation steps yield the target N2-isobutyryl-2'-O-methyl-guanosine. researchgate.net This transformation of 2,6-diamino-purine riboside into the desired product has been reported to be very efficient, with a combined yield of 70%. researchgate.net

Challenges in Regioselectivity and Base Methylation Avoidance

Furthermore, the guanine base itself contains reactive sites, particularly the N1 and N2 positions, that can be susceptible to methylation. The N1 proton of N2-acylated guanosines is more acidic than the N2 proton, making selective methylation at other positions challenging. nih.gov To prevent undesired methylation on the nucleobase, protection of the exocyclic amine group is essential. The isobutyryl group is a common choice for protecting the N2 position of guanosine during these synthetic transformations.

Synthesis of N2-Isobutyryl-2'-O-methyl-guanosine Phosphoramidite

For the incorporation of N2-Isobutyryl-2'-O-methyl-guanosine into oligonucleotides using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. This involves the phosphitylation of the 3'-hydroxyl group.

H-Phosphonate Chemistry for Phosphoramidite Synthesis

H-phosphonate chemistry provides a robust method for the synthesis of phosphoramidites. The general strategy involves the transformation of a selectively deprotected hydroxyl group of a nucleoside into an H-phosphonate monoester. mdpi.com This H-phosphonate monoester can then be converted into the corresponding phosphotriester, which is a necessary precursor for the final phosphitylation step to yield the 3'-phosphoramidite. mdpi.com The H-phosphonate approach is compatible with various protecting groups used in nucleoside chemistry, allowing for the selective reactions required to build the final phosphoramidite. mdpi.com

Conversion to Building Blocks for Oligonucleotide Synthesis

The conversion of the protected N2-Isobutyryl-2'-O-methyl-guanosine into a phosphoramidite building block is a critical step for its use in oligonucleotide synthesis. The final building block is typically a 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine 3'-CE phosphoramidite. biosynth.com This molecule is a thermally sensitive compound used as a monomer in the automated chemical synthesis of RNA. biosynth.com

The synthesis involves the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. This reaction introduces the phosphoramidite moiety at the 3' position, making the molecule ready for the coupling reactions that occur during solid-phase oligonucleotide synthesis. nih.gov

| Compound Name |

|---|

| N2-Isobutyryl-2'-O-methyl-guanosine |

| Diazomethane |

| Stannous chloride |

| 2,6-diaminopurine riboside |

| Iodomethane |

| Sodium hydride |

| N2-Isobutyryl-2'-O-methyl-guanosine Phosphoramidite |

| H-Phosphonate |

| 2-aminoadenosine |

| Trimethylsilyldiazomethane |

| N1-Bzl-guanosine |

| 1,3-dichlorotetraisopropyldisiloxane |

| 5',3'-O-(tetraisopropyldisiloxane-1,3-diyl)-2,6-diaminopurine riboside |

| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite |

Synthesis of Related N2-Isobutyryl-Modified Guanosine Analogs

The N2-isobutyryl-2'-O-methyl-guanosine scaffold serves as a valuable starting point for the synthesis of more complex molecular structures, including those essential for messenger RNA (mRNA) engineering and controlled biological experiments.

The 5' cap structure is crucial for the stability and translational efficiency of mRNA. chemrxiv.org Synthetic cap analogs are widely used to produce capped mRNAs via in vitro transcription. nih.gov Modifications to the cap structure, including at the N2 position of the 7-methylguanosine, can significantly influence the therapeutic properties of an mRNA molecule. nih.gov

A key strategy in synthesizing advanced cap analogs involves the incorporation of hydrophobic tags. These tags facilitate the purification of the synthesized mRNA, ensuring that only fully capped transcripts are isolated. One such approach begins with N2-isobutyrylguanosine, a close precursor to the title compound. The synthetic pathway involves several key steps:

Protection of Hydroxyl Groups : The synthesis starts by protecting the 3' and 5' hydroxyl groups of N2-isobutyrylguanosine. A common protecting group for this purpose is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2), which selectively reacts with the cis-diol system of the ribose sugar. chemrxiv.org

Introduction of a Hydrophobic Moiety : A hydrophobic group, which may also be photocleavable, is attached to the 2'-hydroxyl position. This modification is central to the purification strategy.

Phosphorylation : The protected nucleoside is then phosphorylated at the 5' position. This is a critical step to enable its subsequent coupling to form the dinucleotide structure.

Coupling and Methylation : The resulting molecule, a guanosine diphosphate derivative, undergoes a condensation reaction with a guanosine monophosphate imidazolide in the presence of a catalyst like zinc chloride. This forms the triphosphate bridge characteristic of the cap structure. A subsequent methylation step at the N7 position of the terminal guanosine completes the synthesis of the dinucleotide cap analog. chemrxiv.org

This method allows for the efficient production of trinucleotide and tetranucleotide cap analogs, which can improve capping efficiency and the translational activity of the final mRNA product. chemrxiv.orgresearcher.life

Photocaged ribonucleosides are powerful tools for studying dynamic biological processes, as they allow for spatial and temporal control over the release of a bioactive molecule using light. wikipedia.orgnih.gov A photolabile protecting group (PPG), also known as a photocleavable group, is attached to the molecule, rendering it inactive until it is exposed to light of a specific wavelength. wikipedia.org

Nitrobenzyl-based PPGs, such as the o-nitroveratryl group, are commonly used for this purpose. nih.gov Another example is the α-methyl-2-nitropiperonyl (MeNP) group, which can be introduced at a specific position on the guanosine nucleobase, such as the O6 position. The synthesis of such a photocaged guanosine derivative for incorporation into RNA involves:

Regioselective Protection : The synthesis begins with the regioselective protection of the guanosine's hydroxyl groups. For instance, the 2'-hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) group. nih.gov

Introduction of the PPG : The photocleavable MeNP group is then attached to the O6 position of the guanine base. nih.gov

Phosphoramidite Chemistry : The resulting modified nucleoside is converted into a phosphoramidite derivative. This chemical form is suitable for direct use in automated solid-phase synthesis of RNA oligonucleotides. nih.gov

The installed MeNP group is designed to be stable throughout the conditions of oligonucleotide synthesis but can be rapidly removed by UV irradiation (e.g., at 365 nm) post-synthesis, restoring the natural guanosine structure and function at a desired time. nih.gov This approach has also been adapted to create cap analogs with photocleavable tags, which serve the dual purpose of aiding purification and enabling controlled release. chemrxiv.org

Process Development and Scaling for N2-Isobutyryl-2'-O-methyl-guanosine Synthesis

Transitioning the synthesis of a complex molecule like N2-Isobutyryl-2'-O-methyl-guanosine from a laboratory benchtop procedure to a large-scale industrial process presents significant challenges. Process development focuses on optimizing reaction conditions to maximize yield, ensure purity, improve safety, and reduce costs for manufacturing.

Process development for a closely related analog, 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, provides a well-documented example of the optimizations required for scaling. An initial process was scaled to the pilot plant level. nih.gov Further refinement led to a robust manufacturing process capable of producing the material on a multi-kilogram scale. Key improvements in this scaled-up process included:

Optimization of Reagents : A Design of Experiments (DoE) approach was used to examine the critical 2'-O-alkylation step. This led to the selection of Lithium Hydroxide (LiOH) as the optimal base over other options like Potassium Hydroxide (KOH).

Impurity Control : A significant challenge was controlling the formation of the undesired 3'-O-alkylated isomer. By optimizing the equivalents of base and the alkylating agent, this critical impurity was kept below 0.2%.

Process Simplification : The improved process telescoped steps by using the product of the enzymatic deamination step directly in an aqueous solution for the subsequent N2-isobutyrylation, avoiding isolation and purification of the intermediate.

Purification Strategy : Traditional chromatography was replaced with optimized extraction and crystallization steps to remove impurities and isolate the final product with high purity.

The culmination of these development efforts was a production-scale run that successfully afforded 59 kg of the desired product with high purity, demonstrating the successful transition from a lab-scale procedure to a viable manufacturing process.

The following table compares a typical lab-scale approach with an optimized, scaled-up process for a related guanosine analog, highlighting key differences in methodology and outcomes.

| Parameter | Lab-Scale Synthesis | Optimized Large-Scale Process |

| Starting Material | Guanosine | 2,6-Diaminopurine Riboside (DAPR) |

| Key Step | 2'-O-methylation using NaH/CH3I researchgate.net | 2'-O-alkylation using LiOH/MOE-Br |

| Solvent for Alkylation | Not specified | Dimethyl sulfoxide (DMSO) |

| Purification Method | Multiple silica gel chromatography steps researchgate.net | Solid-phase extraction, extractions, and crystallization |

| Impurity Management | Chromatographic separation | Process control (reagent optimization, selective enzymatic conversion) |

| Overall Yield | ~25% (for the title compound) researchgate.net | 26% (for the scaled analog) |

| Final Scale | Grams | 59 kilograms |

Biochemical Roles and Mechanisms of Action of N2 Isobutyryl 2 O Methyl Guanosine

Integration into Nucleic Acid Structures

The modified nature of N2-Isobutyryl-2'-O-methyl-guanosine allows for its strategic incorporation into nucleic acid structures, where it influences their stability, conformation, and interactions.

Incorporation into RNA and DNA Molecules

N2-Isobutyryl-2'-O-methyl-guanosine serves as a building block in the chemical synthesis of modified RNA and DNA oligonucleotides. chemimpex.comnih.gov The isobutyryl group acts as a protecting group for the N2 position of guanosine (B1672433) during automated phosphoramidite (B1245037) chemistry, a standard method for synthesizing oligonucleotides. genesilico.pl This protection is crucial to prevent unwanted side reactions during the synthesis process. The 2'-O-methyl modification is known to enhance the stability of RNA molecules. mdpi.com

The compound is utilized in the form of a phosphoramidite, a derivative that can be readily incorporated into a growing nucleic acid chain. nih.gov Following the completion of the oligonucleotide synthesis, the isobutyryl group can be removed under specific conditions to yield the final modified RNA or DNA molecule. genesilico.pl This allows for the site-specific introduction of a 2'-O-methylated guanosine into a nucleic acid sequence. genesilico.pl This technique is instrumental in creating customized oligonucleotides for research and therapeutic applications, such as antisense technology and siRNA. chemimpex.combeilstein-journals.org

Influence on RNA Duplex Stability and Binding Affinity

The presence of the 2'-O-methyl group in N2-Isobutyryl-2'-O-methyl-guanosine significantly impacts the stability of RNA duplexes. This modification is known to increase the thermodynamic stability of RNA:RNA and RNA:DNA duplexes. mdpi.comnih.gov The increased stability is attributed to the 2'-O-methyl group favoring an A-form helical structure, which is the standard conformation for RNA duplexes. mdpi.comnih.gov

Studies on various 2'-O-methylated oligonucleotides have demonstrated an increase in the melting temperature (Tm) of the duplexes, indicating a more stable structure. beilstein-journals.orgnih.gov For instance, the introduction of 2'-O-methyl substitutions can lead to an increase in the Tm of siRNA duplexes. nih.gov This enhanced stability can be advantageous for therapeutic oligonucleotides, as it can increase their resistance to nuclease degradation and improve their binding affinity to target sequences. mdpi.combeilstein-journals.org

While the 2'-O-methyl group generally stabilizes duplexes, modifications at the N2 position of guanine (B1146940) can have varied effects on binding affinity depending on the specific interaction. Research on guanine derivatives binding to the guanine riboswitch has shown that while N2-acetylation significantly reduces binding affinity, the larger N2-isobutyryl group can restore high-affinity binding, rivaling that of natural guanine. nih.gov This suggests that the isobutyryl group can participate in favorable interactions within the binding pocket of certain RNA structures. nih.gov

Table 1: Effect of N2-Guanine Modifications on Binding Affinity to the Guanine Riboswitch

| Compound | Dissociation Constant (KD) |

| Guanine | 2.1 ± 0.7 nM |

| N2-acetylguanine | 300 ± 10 nM |

| N2-isobutyrylguanine | 7.4 ± 0.5 nM |

| N2-methylguanine | 17 ± 1 µM |

This table is interactive. You can sort and filter the data. Source: nih.gov

Contributions to Nucleic Acid Conformational Dynamics

The 2'-O-methylation of the ribose sugar in N2-Isobutyryl-2'-O-methyl-guanosine plays a crucial role in influencing the conformational dynamics of nucleic acids. The 2'-O-methyl group restricts the sugar pucker to a C3'-endo conformation, which is characteristic of A-form helices found in double-stranded RNA. mdpi.comnih.gov This pre-organization of the sugar conformation can reduce the entropic penalty of duplex formation, thereby contributing to the increased stability of RNA duplexes containing this modification. mdpi.com

Furthermore, theoretical studies on related N2-modified guanosines, such as N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G), have shown that modifications at the N2 position can influence the preferred glycosyl torsion angle, favoring a syn conformation. nih.gov This can affect base pairing and stacking interactions within the nucleic acid structure. nih.gov The isobutyryl group in N2-Isobutyryl-2'-O-methyl-guanosine, being bulkier than a methyl group, can also introduce steric effects that further modulate the local conformation and flexibility of the nucleic acid strand. nih.gov These conformational constraints can impact how the modified nucleic acid interacts with proteins and other nucleic acids.

Modulatory Effects on Cellular Processes

The incorporation of N2-Isobutyryl-2'-O-methyl-guanosine into nucleic acids can modulate various cellular processes, primarily through its influence on gene expression and RNA function.

Regulation of Gene Expression Mechanisms

The modifications present in N2-Isobutyryl-2'-O-methyl-guanosine are relevant to the regulation of gene expression. chemimpex.com The 2'-O-methylation is a naturally occurring modification in various RNA species, including tRNA and snRNA, where it plays a role in fine-tuning mRNA maturation and translation. mdpi.comnih.gov Synthetic oligonucleotides containing 2'-O-methyl modifications are widely used in antisense and RNA interference (RNAi) applications to modulate gene expression. beilstein-journals.org These modified oligonucleotides exhibit increased stability against cellular nucleases and enhanced binding to their target mRNA, leading to more potent and prolonged gene silencing effects. beilstein-journals.orgnih.gov

DNA methylation, a related epigenetic mechanism, is a key regulator of gene expression, where the addition of a methyl group to DNA can repress gene transcription. nih.gov While N2-Isobutyryl-2'-O-methyl-guanosine is primarily incorporated into synthetic oligonucleotides, its components—a modified base and a modified sugar—reflect the types of chemical alterations that nature employs to control gene activity. chemimpex.comnih.gov The use of such modified nucleosides in synthetic biology allows for the creation of tools that can interact with and control the cellular machinery of gene expression. chemimpex.com

Impact on RNA Interactions and Modifications

The chemical modifications of N2-Isobutyryl-2'-O-methyl-guanosine can significantly impact how RNA molecules interact with other cellular components and how they are further modified. The 2'-O-methyl group can protect RNA from degradation by ribonucleases and can also influence interactions with RNA-binding proteins. mdpi.com This modification can create steric hindrance, potentially inhibiting the binding of proteins that would normally recognize unmodified RNA. mdpi.com

Furthermore, the presence of a 2'-O-methyl group can prevent further modification at that site. In the context of naturally occurring RNA modifications, the epitranscriptome represents a complex layer of gene expression regulation. nih.gov Enzymes known as methyltransferases are responsible for adding methyl groups to specific positions on RNA molecules, and these modifications are crucial for proper RNA function. nih.gov For instance, N2-methylguanosine (m2G) modifications in tRNA are important for protein synthesis. nih.gov By incorporating a stable, synthetic modification like 2'-O-methylation during synthesis, researchers can create RNA molecules with defined patterns of modification to study their specific functional consequences. genesilico.pl

Enzymatic Recognition and Biotransformation

Substrate Specificity for RNA Modification Enzymes

The enzymatic recognition of N2-Isobutyryl-2'-O-methyl-guanosine is dictated by its two modifications. The isobutyryl group at the N2 position acts as a protecting group, effectively masking the natural N2-amino functionality of guanine. This modification prevents the nucleoside from being recognized by enzymes that specifically act on this position.

A key class of such enzymes is the N2-methylguanosine methyltransferases (m2G MTases), which install methyl groups onto the guanine base. nih.gov For example, the human enzymes TRMT11 and THUMPD3 are responsible for creating N2-methylguanosine (m2G) at specific positions in transfer RNAs (tRNAs). nih.gov Another enzyme, Tgs1, which creates the trimethylguanosine cap on small nuclear RNAs, specifically methylates the N2 position of a previously N7-methylated guanine. nih.gov The presence of the bulky isobutyryl group would block the active sites of these enzymes, making N2-Isobutyryl-2'-O-methyl-guanosine a non-substrate for N2-methylation.

Conversely, the 2'-O-methyl group is a naturally occurring RNA modification installed by a class of enzymes known as 2'-O-methyltransferases. These enzymes recognize specific nucleotide sequences or structural motifs within an RNA substrate and catalyze the transfer of a methyl group from a donor like S-adenosylmethionine (SAM) to the 2'-hydroxyl of the ribose. numberanalytics.comwikipedia.org For example, tRNA (guanosine-2'-O-)-methyltransferase specifically recognizes and methylates guanosine at position 18 (Gm18) in the D-loop of many tRNAs. wikipedia.org While N2-Isobutyryl-2'-O-methyl-guanosine already possesses the 2'-O-methyl group, its recognition by other RNA processing enzymes is influenced by this modification. The hepatitis C virus RNA polymerase NS5B, for instance, shows a relaxed nucleotide selectivity during the elongation phase of RNA synthesis, discriminating poorly between the natural GTP and 2'-O-methyl-GTP. nih.gov This suggests that some polymerases can accommodate a 2'-O-methylated guanosine, although its N2-isobutyryl group would likely prevent its incorporation into a growing RNA chain.

The table below summarizes key enzymes and their specificity in relation to the modifications present in N2-Isobutyryl-2'-O-methyl-guanosine.

| Enzyme Class / Specific Enzyme | Modification Target | Substrate Recognition & Effect of N2-Isobutyryl-2'-O-methyl-guanosine |

| N2-Guanine Methyltransferases | ||

| TRMT11, THUMPD3 | N2 of guanine in specific tRNAs nih.gov | The N2-isobutyryl group blocks the target amine, preventing recognition and methylation. |

| Tgs1 (Trimethylguanosine Synthase) | N2 of N7-methylated guanine cap nih.gov | The N2-isobutyryl group prevents substrate binding and methylation. |

| 2'-O-Ribose Methyltransferases | ||

| tRNA (guanosine-2'-O-)-methyltransferase | 2'-hydroxyl of guanosine in tRNA wikipedia.org | The compound is a product of this type of enzymatic reaction, not a substrate. |

| RNA Polymerases | ||

| Hepatitis C Virus NS5B Polymerase | RNA synthesis using NTPs | Can incorporate 2'-O-methyl-GTP during elongation, but the N2-isobutyryl group would likely block its use. nih.gov |

Resistance to Nucleolytic Degradation

A primary biochemical characteristic of N2-Isobutyryl-2'-O-methyl-guanosine, particularly when incorporated into an oligonucleotide, is its enhanced resistance to degradation by nucleases. This stability is conferred by both the N2-isobutyryl and the 2'-O-methyl modifications.

The 2'-O-methylation of the ribose sugar is a well-established strategy for increasing the stability of RNA. numberanalytics.comwikipedia.org The 2'-hydroxyl group is critical for RNA hydrolysis; it can act as an internal nucleophile to attack the adjacent phosphodiester bond, leading to cleavage of the RNA backbone. By replacing this reactive hydroxyl group with a chemically stable methoxy (B1213986) group, the molecule is protected from both spontaneous and enzyme-catalyzed degradation via this mechanism. wikipedia.orgwikipedia.org This modification provides significant resistance to various nucleases, which contributes to a longer half-life of the RNA strand. numberanalytics.com

While the N2-isobutyryl group is primarily used as a synthetic protecting group, it can also contribute to nuclease resistance. Many nucleases achieve substrate specificity through interactions with the functional groups on the nucleobases. The bulky and hydrophobic isobutyryl group alters the chemical nature of the major groove face of the guanine base, which can interfere with the binding of nucleases that recognize native guanosine, thus providing an additional layer of protection against enzymatic cleavage.

| Modification | Mechanism of Resistance | Reference |

| 2'-O-methyl group | Blocks the 2'-hydroxyl, preventing it from acting as a nucleophile in phosphodiester bond hydrolysis. This inhibits both alkaline hydrolysis and cleavage by many ribonucleases. | numberanalytics.comwikipedia.orgwikipedia.orgnih.gov |

| N2-isobutyryl group | Sterically and chemically alters the guanine base, potentially hindering the binding of nucleases that recognize the unmodified nucleoside. | N/A |

Metabolism and Cellular Processing Pathways

Specific metabolic pathways for the synthetic compound N2-Isobutyryl-2'-O-methyl-guanosine are not extensively documented. However, a probable metabolic fate can be predicted based on the known pathways for processing modified nucleosides. The process would likely occur in two main stages: initial deacylation followed by nucleoside metabolism.

First, the N2-isobutyryl bond is an amide linkage, which is not typically found on natural nucleosides. It is anticipated that cellular amidases or other hydrolases would recognize this synthetic group and cleave it, releasing isobutyrate and the natural nucleoside 2'-O-methylguanosine.

Once formed, 2'-O-methylguanosine would enter the established purine (B94841) salvage and degradation pathways. ontosight.ai The degradation of modified nucleosides like 2'-O-methylguanosine involves their breakdown into constituent parts. ontosight.ai Enzymes such as nucleoside phosphorylases or nucleoside hydrolases would catalyze the cleavage of the N-glycosidic bond. ontosight.ai This reaction would separate the modified sugar (2-O-methylribose) from the nucleobase (guanine). Guanine can then be either salvaged and re-incorporated into new nucleotides or further catabolized to xanthine (B1682287) and ultimately uric acid for excretion. The 2-O-methylribose moiety would be processed through pentose (B10789219) sugar metabolic pathways. The entire metabolic process for 2-methylguanosine is subject to tight cellular regulation to maintain homeostasis. ontosight.ai

Applications in Advanced Nucleic Acid Research

Mechanistic Studies of RNA Function and Structure

Understanding the complex three-dimensional structures and dynamic movements of RNA molecules is fundamental to deciphering their biological roles. Modified nucleosides serve as valuable probes in these investigations.

Chemical probing experiments are widely used to obtain structural information about RNA molecules. Different chemical probes react with RNA in a structure-dependent manner, providing insights into nucleotide flexibility and accessibility. While N2-Isobutyryl-2'-O-methylguanosine itself is a building block, the principles of chemical probing are relevant to understanding the environments where such modified bases might be incorporated or studied. For instance, SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) chemistry probes the flexibility of the RNA backbone. nih.gov Studies have shown that the reactivity of nucleotides to chemical probes is intricately linked to the conformational dynamics of the RNA. nih.gov Comparing the reactivity of different SHAPE reagents can even help identify nucleotides involved in non-canonical or tertiary interactions, providing a deeper understanding of the RNA's three-dimensional architecture. unc.edu

High-Throughput Screening and Assay Development

The stable and specific nature of N2-Isobutyryl-2'-O-methyl-guanosine makes it suitable for developing robust assays used in high-throughput screening (HTS) and molecular diagnostics.

Use in Gene Expression Analysis Assays

In the context of gene expression analysis, oligonucleotides containing 2'-O-methylated nucleotides are often used as probes or primers in various assays. The N2-isobutyryl group is a temporary protecting group employed during the synthesis of these oligonucleotide probes. genesilico.pl

The 2'-O-methylation of guanosine (B1672433) and other nucleotides within these probes confers several advantageous properties:

Enhanced Hybridization Affinity: 2'-O-methylated RNA strands bind with greater affinity to complementary RNA targets compared to their DNA or unmodified RNA counterparts. This leads to more stable duplexes and improved signal-to-noise ratios in hybridization-based assays.

Increased Nuclease Resistance: The modification protects the oligonucleotide probes from degradation by cellular nucleases, increasing their stability and lifespan in biological samples. researchgate.net

Specificity: The enhanced binding affinity allows for the use of shorter probes, which can offer greater specificity in discriminating between closely related target sequences.

These features are highly valuable in techniques like quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analyses, where precise and robust detection of specific mRNA transcripts is essential for quantifying gene expression levels.

Application in Detection of DNA/RNA Changes

The detection of subtle changes in DNA and RNA, including single nucleotide polymorphisms (SNPs) and post-transcriptional modifications (the "epitranscriptome"), is crucial for understanding disease mechanisms and for diagnostics. 2'-O-methylated nucleotides are integral to several methods developed for this purpose.

One key application is in methods designed to map 2'-O-methylation sites across the transcriptome. Because the 2'-O-methyl group blocks the 2'-OH, it imparts resistance to alkaline hydrolysis. This property can be exploited in detection methods where RNA is fragmented by alkaline treatment; the 2'-O-methylated positions will appear as gaps in the resulting ladder when analyzed by gel electrophoresis or primer extension. nih.gov

Furthermore, the presence of a 2'-O-methyl group can act as a block to reverse transcriptase under certain conditions, a principle used in some high-throughput sequencing methods to map modification sites. nih.gov By synthesizing oligonucleotides containing N2-Isobutyryl-2'-O-methyl-guanosine, researchers can create controls and standards for calibrating these detection assays, ensuring their accuracy and sensitivity in identifying changes in RNA modification patterns associated with various physiological or pathological states. mdpi.com

Interactive Data Table: Properties and Applications

| Property | Consequence for Application | Relevant Application Area |

|---|---|---|

| 2'-O-Methylation | Blocks 2'-OH, preventing it from acting as a hydrogen bond donor. | Investigating RNA structure and RNA-protein interactions. nih.gov |

| 2'-O-Methylation | Confers resistance to nuclease degradation. | Design of stable RNA probes for gene expression analysis. researchgate.net |

| 2'-O-Methylation | Increases the thermal stability (Tm) of RNA:RNA and RNA:DNA duplexes. | High-affinity probes for FISH and microarrays. |

| 2'-O-Methylation | Can sterically hinder protein binding or enzymatic activity (e.g., reverse transcriptase). | Mapping of RNA modifications; functional studies of splicing. nih.govnih.gov |

| N2-Isobutyryl Group | Protects the N2 amine of guanosine during chemical synthesis. | Automated synthesis of modified RNA oligonucleotides. genesilico.pl |

Therapeutic and Diagnostic Implications

Development of Antiviral Agents

The strategic use of modified nucleosides like N2-Isobutyryl-2'-O-methyl-guanosine is a cornerstone of modern antiviral research, particularly in combating RNA viruses. chemimpex.com The compound itself has demonstrated antiviral properties and is a key component in designing more effective antiviral drugs. exsyncorp.combiosynth.com

N2-Isobutyryl-2'-O-methyl-guanosine is utilized in the development of antiviral drugs specifically designed to target RNA viruses. chemimpex.com As a guanosine (B1672433) analog, it can be incorporated into strategies that interfere with viral replication and stimulate the host's immune response. medchemexpress.com Some guanosine analogs exhibit their antiviral effects by activating innate immune pathways, such as Toll-like receptor 7 (TLR7), which leads to the production of type I interferons, key signaling proteins in the antiviral response. medchemexpress.com Furthermore, the 2'-O-methylation is a modification found in eukaryotic mRNA that helps the immune system differentiate between the body's own RNA and foreign RNA, such as that from a virus. wikipedia.org Incorporating this modification into RNA-based antiviral therapeutics can help avoid triggering an unwanted innate immune response against the therapeutic agent itself. nih.gov

Anticancer Research Applications

As a purine (B94841) nucleoside analog, N2-Isobutyryl-2'-O-methyl-guanosine is implicated in anticancer research due to the established antitumor activity of this class of compounds. medchemexpress.com These analogs are recognized for their ability to target and inhibit the growth of cancer cells, particularly those of lymphoid origin. medchemexpress.com

The primary anticancer mechanisms of purine nucleoside analogs involve interfering with fundamental cellular processes required for cancer cell proliferation. medchemexpress.com One of the main strategies is the inhibition of DNA synthesis. medchemexpress.com By acting as a faulty building block, the analog can disrupt the replication of genetic material, thereby halting cell division. Another key mechanism is the induction of apoptosis, or programmed cell death. medchemexpress.com By triggering this natural process, the compound can lead to the selective elimination of malignant cells.

Purine nucleoside analogs have demonstrated broad antitumor activity in the context of indolent (slow-growing) lymphoid malignancies. medchemexpress.com These types of cancers, which include certain forms of non-Hodgkin lymphoma, are a significant target for nucleoside-based therapies. medchemexpress.comnih.gov The incorporation of N2-Isobutyryl-2'-O-methyl-guanosine into synthetic oligonucleotides is a strategy being explored for the development of targeted therapies for these diseases. chemimpex.com

| Application Area | Mechanism/Target | Relevance of N2-Isobutyryl-2'-O-methyl-guanosine |

|---|---|---|

| General Anticancer Research | Inhibition of DNA Synthesis | Serves as a purine nucleoside analog that can interfere with DNA replication in cancer cells. medchemexpress.com |

| General Anticancer Research | Induction of Apoptosis | Contributes to therapies designed to trigger programmed cell death in malignant cells. medchemexpress.com |

| Indolent Lymphoid Malignancies | Targeting Slow-Growing B-cell Cancers | Belongs to a class of compounds with established activity against these specific types of cancers. medchemexpress.com |

Novel Strategies for RNA Delivery and Stability

The successful delivery and function of RNA-based therapeutics, such as siRNA and mRNA vaccines, depend heavily on the stability of the RNA molecule. N2-Isobutyryl-2'-O-methyl-guanosine is a key component in strategies designed to enhance this stability. chemimpex.com The 2'-O-methyl modification is particularly important, as it is frequently used in therapeutic oligonucleotides to improve their properties. researchgate.net

The modification confers increased resistance to nuclease digestion, protecting the RNA from being broken down by enzymes in the body. oup.comnumberanalytics.com This enhanced stability leads to a longer half-life and prolonged therapeutic effect. chemimpex.comnumberanalytics.com Structurally, the 2'-O-methyl group helps to stabilize the A-form helical structure of RNA and favors a specific sugar conformation (C3'-endo) that strengthens the RNA duplex. nih.gov These stabilizing effects are critical for the development of effective RNA-based drugs, and the use of building blocks like N2-Isobutyryl-2'-O-methyl-guanosine is integral to these advanced therapeutic strategies. chemimpex.comoup.com

| Property Enhanced by 2'-O-Methylation | Mechanism of Action | Therapeutic Implication |

|---|---|---|

| Nuclease Resistance | Protects against exonucleolytic degradation by sterically hindering enzyme access to the phosphodiester backbone. numberanalytics.com | Increases the half-life and duration of action of RNA therapeutics. chemimpex.comnumberanalytics.com |

| Structural Stability | Stabilizes the C3'-endo ribose conformation, which favors the A-form RNA helix. nih.gov | Improves the structural integrity and binding affinity of therapeutic oligonucleotides. nih.govresearchgate.net |

| Immune Evasion | Helps therapeutic RNA mimic "self" RNA, preventing the activation of the innate immune response. wikipedia.orgnih.gov | Reduces unwanted immunogenicity and improves the safety profile of RNA-based drugs. researchgate.net |

Enhancing Bioavailability of RNA-based Therapeutics

A primary challenge in the development of RNA-based therapeutics is their inherent instability and rapid degradation by nucleases in the body. The structural modifications of N2-Isobutyryl-2'-O-methyl-guanosine address this issue directly. The presence of the 2'-O-methyl group on the ribose sugar provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage. This increased resistance to enzymatic degradation prolongs the activity of RNA molecules in biological systems, which is a critical factor for therapeutic applications. chemimpex.com

This enhanced stability is a key contributor to improved bioavailability. chemimpex.com By preventing premature breakdown, the modified nucleoside ensures that a greater concentration of the therapeutic RNA reaches its target cells and tissues. This compound serves as a crucial building block in the synthesis of modified RNA molecules, which are essential for developing new RNA-based therapeutics and diagnostics. chemimpex.com The incorporation of N2-Isobutyryl-2'-O-methyl-guanosine into RNA constructs is a strategy employed to improve the delivery and stability of these molecules in therapeutic contexts. chemimpex.com

Improving Oligonucleotide Therapeutic Efficacy

The efficacy of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is significantly enhanced by the incorporation of modified nucleosides like N2-Isobutyryl-2'-O-methyl-guanosine. chemimpex.com These therapeutic modalities rely on binding to specific mRNA sequences to modulate protein expression. The 2'-O-methyl modification helps the oligonucleotide adopt an RNA-like structure, which can lead to more stable and effective binding with the target RNA. nih.gov

Diagnostics for Modified Nucleosides in Disease States

The presence and quantity of modified nucleosides in bodily fluids can serve as important biomarkers for various diseases. As cellular processes are altered in disease states, the patterns of RNA and DNA modification can change, leading to detectable shifts in the levels of their constituent modified nucleosides.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the detailed molecular-level investigation of N2-Isobutyryl-2'-O-methyl-guanosine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N2-Isobutyryl-2'-O-methyl-guanosine. The practical strategy for characterization involves several complementary stages. enfist.si Initially, structural connectivities are mapped out using two-dimensional through-bond correlation experiments. enfist.si Subsequently, the molecule's relative stereochemistry is inferred from Nuclear Overhauser Effect (NOE) correlations and coupling constants. enfist.si

Both one-dimensional (1D) and two-dimensional (2D) NMR spectra provide critical information. 1H and 13C NMR spectra reveal details about the atoms within the structure based on their electronic environments and proximity to one another. enfist.si For guanosine (B1672433) derivatives, 1H NMR is particularly useful for discussing tautomeric and conformational equilibria in solution. rsc.org For instance, studies on the related compound N2-isobutyrylguanine have successfully used NMR to identify and characterize different tautomers present in a solution, demonstrating the power of this technique in elucidating the fine structural details of acylated guanine (B1146940) bases. nih.gov The final proposed structure is then rigorously verified by a comprehensive inspection of all collected NMR data. enfist.si

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Isobutyryl CH3 | ~1.2 | Doublet, coupled to the isobutyryl CH proton. |

| Isobutyryl CH | ~2.8 | Septet, coupled to the six isobutyryl methyl protons. |

| 2'-O-Methyl (OCH3) | ~3.4 | Singlet, characteristic of the methoxy (B1213986) group on the ribose. |

| Ribose Protons (H2', H3', H4', H5') | 3.8 - 4.5 | Complex multiplet signals. |

| Anomeric Proton (H1') | ~5.9 | Doublet, its coupling constant gives information on ribose conformation. |

| Guanine H8 | ~8.0 | Singlet, characteristic of the purine (B94841) ring. |

| Amide NH | ~10.0 | Broad singlet, exchangeable with D2O. |

| Guanine NH | ~12.0 | Broad singlet, exchangeable with D2O. |

Mass Spectrometry (MS) is a critical analytical tool used to confirm the molecular identity of N2-Isobutyryl-2'-O-methyl-guanosine. This technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which is used to verify its molecular weight and corroborate its elemental composition. The molecular formula for N2-Isobutyryl-2'-O-methyl-guanosine is C15H21N5O6, corresponding to a molecular weight of approximately 367.36 g/mol . akonscientific.combiosynth.comchemscene.com

High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, are often employed. These methods can confirm the molecular mass with high accuracy, often to within a few parts per million (ppm), which helps to definitively establish the correct molecular formula and rule out other potential structures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H21N5O6 | akonscientific.combiosynth.comchemscene.com |

| Molecular Weight | 367.36 g/mol | akonscientific.combiosynth.comchemscene.com |

| Monoisotopic Mass | 367.1495 Da | Calculated |

| Expected Ion Adducts [M+H]+ | 368.1573 m/z | Calculated |

| Expected Ion Adducts [M+Na]+ | 390.1392 m/z | Calculated |

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of N2-Isobutyryl-2'-O-methyl-guanosine.

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of N2-Isobutyryl-2'-O-methyl-guanosine. This technique separates the target compound from any impurities, such as unreacted starting materials, byproducts, or degradation products. The purity is typically assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often use this method to certify the purity of their material, which is frequently reported to be 95% or higher. chemscene.comsigmaaldrich.com A reverse-phase column (e.g., C18) with a mobile phase gradient, such as acetonitrile and water, is commonly used for the analysis of such modified nucleosides.

Beyond its analytical use in HPLC, reverse-phase chromatography is also a key technique for the preparative isolation and purification of N2-Isobutyryl-2'-O-methyl-guanosine following its synthesis. In a synthetic route that involves multiple steps, chromatographic purification is often necessary to isolate the desired product from complex reaction mixtures. researchgate.net By scaling up the principles of reverse-phase HPLC to a larger column, chemists can effectively separate the moderately polar target compound from both more polar and less polar impurities, yielding material of high purity suitable for further research.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions in real-time during the synthesis of N2-Isobutyryl-2'-O-methyl-guanosine. thieme.de A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in an appropriate mobile phase. researchgate.net By comparing the spots of the reaction mixture with those of the starting materials, chemists can visually track the consumption of reactants and the formation of the product. The relative retention factor (Rf) value of the spots indicates their polarity, allowing for differentiation between the starting materials and the newly formed compound. This allows for the determination of the optimal reaction time and helps in planning the subsequent purification steps. researchgate.net

| Compound | Hypothetical Rf Value | Rationale |

|---|---|---|

| Guanosine Starting Material | ~0.2 | More polar due to unprotected hydroxyl and amine groups. |

| Intermediate Products | Variable | Polarity changes with each synthetic step. |

| N2-Isobutyryl-2'-O-methyl-guanosine (Product) | ~0.5 | Less polar than starting material due to isobutyryl and methyl groups. |

Biochemical and Cellular Assays

Biochemical and cellular assays are fundamental in elucidating the functional roles of modified nucleosides like N2-Isobutyryl-2'-O-methyl-guanosine. These assays provide insights into its interaction with biological systems at molecular and cellular levels.

Enzymatic Activity Assays

N2-Isobutyryl-2'-O-methyl-guanosine and its related structures are frequently studied in the context of enzymatic activity. As a purine nucleoside analog, its interactions with enzymes involved in nucleic acid metabolism are of particular interest. medchemexpress.com Assays are designed to determine how this compound acts as a substrate, inhibitor, or modulator of specific enzymes.

Enzymatic assays are crucial during the synthesis of N2-Isobutyryl-2'-O-methyl-guanosine and its derivatives. For instance, the synthesis of a related precursor involved enzymatic deamination, a process that can be monitored using activity assays to ensure reaction efficiency and purity. nih.gov These assays typically measure the rate of substrate conversion or product formation over time, often using spectrophotometric or chromatographic methods.

Furthermore, given that N2-methylguanosine modifications in tRNA are critical for biological function, enzymatic activity assays for the methyltransferases that install these marks are essential. nih.govresearchgate.net While N2-Isobutyryl-2'-O-methyl-guanosine is a synthetic analog, it can be used in competitive binding assays or as a potential inhibitor to study the kinetics and substrate specificity of enzymes like tRNA methyltransferases.

Below is a summary of enzymatic assays relevant to the study of modified guanosine analogs:

| Assay Type | Enzyme Class | Purpose | Typical Method |

| Activity Assay | Deaminases | To monitor the conversion of precursors during synthesis. nih.gov | HPLC, Spectrophotometry |

| Inhibition Assay | DNA Polymerases | To assess the potential of the analog to inhibit DNA synthesis. medchemexpress.com | Radiolabeled nucleotide incorporation |

| Substrate Specificity | Methyltransferases | To determine if the analog can be recognized or modified by RNA-modifying enzymes. nih.gov | Mass Spectrometry, HPLC |

| Hydrolysis Assay | Hydrolases/Nucleases | To evaluate the stability of the analog against enzymatic degradation. mdpi.com | Fluorescence-based probes, HPLC |

Cell-Based Assays for Gene Expression and Cellular Processes

Cell-based assays are employed to understand the physiological effects of N2-Isobutyryl-2'-O-methyl-guanosine on cellular functions, including gene expression and proliferation. As analogs of natural nucleosides, these compounds can interfere with various cellular processes. Purine nucleoside analogs, as a class, are known to have broad antitumor activity, which is often mediated by the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

Studies on related N2-methylguanosine modifications in tRNA have demonstrated their importance in regulating protein translation and cell proliferation. nih.govnih.gov Cell-based assays can be used to investigate whether N2-Isobutyryl-2'-O-methyl-guanosine can mimic or disrupt these functions. For example, cells can be treated with the compound, followed by analysis of protein synthesis rates using metabolic labeling or assessment of cell viability and growth curves.

The impact on gene expression can be quantified using techniques such as quantitative PCR (qPCR) to measure changes in specific mRNA levels or RNA-sequencing for a global transcriptomic analysis. Such analyses can reveal pathways affected by the introduction of this modified nucleoside.

Key findings from studies on related modified nucleosides are detailed below:

| Cellular Process | Assay Method | Key Finding Related to Guanosine Modification |

| Cell Proliferation | MTT Assay, Cell Counting | N2-methylguanosine modifications on tRNAs are important for optimal cell proliferation. nih.govnih.gov |

| Protein Translation | Ribosome Profiling, Metabolic Labeling | The presence of N2-methylguanosine in tRNA is crucial for efficient protein synthesis. nih.gov |

| Gene Expression | RNA-Sequencing | Dysregulation of tRNA modification enzymes can alter the expression of genes involved in key cellular pathways. mdpi.com |

| Pre-mRNA Splicing | Splicing Reporter Assays | Specific methyltransferases that modify guanosine in snRNA can fine-tune pre-mRNA splicing. nih.govnih.gov |

Affinity Studies (e.g., Chemotactic Assays for Tissue Interaction)

Affinity studies are performed to characterize the binding interactions of N2-Isobutyryl-2'-O-methyl-guanosine with biological macromolecules or its ability to influence cell-cell interactions. A derivative, 5'-O-Dmt-N2-isobutyryl-2'-O-methyl-d-guanosine, has been noted for its affinity for tissues in chemotactic assays. broadpharm.com Chemotactic assays measure the directed movement of cells in response to a chemical concentration gradient. The use of this compound in such an assay suggests it may play a role in modulating cell migration and tissue-specific interactions, which is relevant for studying processes like inflammation and cancer metastasis.

Besides cell-based affinity, molecular affinity studies can be conducted to measure the binding of N2-Isobutyryl-2'-O-methyl-guanosine to specific proteins, such as enzymes or transcription factors, or to nucleic acid structures. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding kinetics and thermodynamics of these interactions, providing precise data on affinity (K D), and association/dissociation rates.

Immunological Detection Methods for Modified Nucleosides

Immunological methods offer high specificity and sensitivity for the detection and quantification of modified nucleosides like N2-Isobutyryl-2'-O-methyl-guanosine in biological samples. These techniques rely on the generation of antibodies that can specifically recognize the target molecule.

The general approach involves:

Hapten-Carrier Conjugation : Since small molecules like modified nucleosides are not immunogenic on their own, they are first conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA). This complex can then elicit an immune response.

Immunization and Antibody Production : An animal model is immunized with the hapten-carrier conjugate to produce polyclonal or monoclonal antibodies against the modified nucleoside.

Assay Development : The generated antibodies are used to develop immunoassays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA format, the sample containing the nucleoside of interest competes with a labeled version of the nucleoside for binding to a limited number of antibody sites. The signal is inversely proportional to the concentration of the nucleoside in the sample.

These immunological assays can be applied to detect modified nucleosides in various biological fluids like urine or serum, where they can serve as potential biomarkers for diseases such as cancer, due to the increased RNA turnover in cancer cells. mdpi.com While specific antibodies for N2-Isobutyryl-2'-O-methyl-guanosine are not widely reported, the established methodologies for other modified nucleosides provide a clear framework for their development. nih.gov

Future Directions and Emerging Research Areas

Exploration of N2-Isobutyryl-2'-O-methyl-guanosine in RNA-Based Drug Discovery

The intrinsic properties of N2-Isobutyryl-2'-O-methyl-guanosine make it a prime candidate for incorporation into a variety of RNA-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. The 2'-O-methyl modification is a cornerstone of therapeutic oligonucleotide design, known to enhance binding affinity to target RNA, increase nuclease resistance, and reduce immunostimulatory effects. researchgate.netresearchgate.net

Future research will likely focus on systematically incorporating N2-Isobutyryl-2'-O-methyl-guanosine into novel therapeutic candidates targeting a range of diseases, from viral infections to cancer and genetic disorders. chemimpex.commedchemexpress.combiosynth.com A key area of investigation will be to delineate how this specific modification, in combination with other chemical alterations, can fine-tune the pharmacological properties of RNA drugs. For instance, studies will likely explore its impact on the activity of the RNA-induced silencing complex (RISC) for siRNAs or the binding affinity and specificity of aptamers for their protein targets.

Table 1: Illustrative Research Goals in RNA Drug Discovery for N2-Isobutyryl-2'-O-methyl-guanosine

| Research Area | Objective | Potential Impact |

| Antiviral siRNAs | Incorporate into siRNAs targeting conserved viral RNA sequences. | Development of broad-spectrum antiviral therapies with improved stability and reduced off-target effects. |

| Anticancer ASOs | Design ASOs to modulate the expression of oncogenes. | Creation of more potent and durable cancer therapeutics. |

| Aptamer Development | Synthesize aptamers with this modification for enhanced biostability. | Production of robust diagnostic and therapeutic aptamers that can withstand biological environments for longer periods. |

Investigation of Advanced Delivery Systems for Modified Nucleic Acids

A significant hurdle for nucleic acid therapeutics is their efficient and targeted delivery to the desired cells and tissues. The next wave of research will involve the development of advanced delivery systems tailored for oligonucleotides containing N2-Isobutyryl-2'-O-methyl-guanosine. While lipid nanoparticles (LNPs) and polymeric nanoparticles have emerged as leading platforms for RNA delivery, mdpi.comnih.govnih.govnih.gov future studies will investigate how the physicochemical properties of the RNA cargo, influenced by modifications like N2-isobutyryl-2'-O-methylation, affect the formulation, stability, and delivery efficiency of these nanoparticles.

Research will likely explore the interplay between the modified oligonucleotide and the lipid or polymer components of the delivery vehicle. Understanding these interactions at a molecular level could lead to the rational design of more effective delivery systems with improved loading capacity, enhanced endosomal escape, and precise targeting capabilities.

High-Resolution Structural Studies of N2-Isobutyryl-2'-O-methyl-guanosine Containing Biomacromolecules

Understanding the precise three-dimensional structure of N2-Isobutyryl-2'-O-methyl-guanosine within a larger biomolecule, such as an RNA duplex or an RNA-protein complex, is crucial for elucidating its mechanism of action. High-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be pivotal in this endeavor. doudnalab.orgcdnsciencepub.comnih.gov

Computational Modeling and Simulation of Modified Nucleoside Interactions

Computational methods, particularly molecular dynamics (MD) simulations, offer a powerful lens to study the dynamic behavior of modified nucleic acids at an atomic level. A critical prerequisite for accurate simulations is the availability of well-validated force field parameters for the modified nucleosides. researchgate.netacs.orgnih.govnih.gov Future work will involve the development and refinement of these parameters for N2-Isobutyryl-2'-O-methyl-guanosine to be used with common force fields like AMBER and CHARMM.

Once parameterized, MD simulations can be employed to investigate the conformational preferences of this modified nucleoside, its impact on RNA duplex stability, and its interactions with proteins and other molecules. nih.govacs.org These simulations can predict how the modification alters the flexibility of the sugar-phosphate backbone and the dynamics of the base, providing a rationale for its observed biophysical properties.

Table 2: Potential Computational Studies on N2-Isobutyryl-2'-O-methyl-guanosine

| Simulation Type | Research Question | Expected Outcome |

| Free Energy Calculations | What is the energetic contribution of this modification to RNA duplex stability? | Quantitative prediction of the change in melting temperature (Tm) and a deeper understanding of the forces driving stabilization. |

| MD of RNA-Protein Complexes | How does the modification affect the binding interface with a target protein (e.g., Argonaute)? | Insights into the molecular basis of altered protein recognition and activity, guiding the design of more effective therapeutics. |

| Hydration Analysis | How does the modification alter the surrounding water structure? | Understanding the role of solvent in the conformational stability of the modified RNA. |

Integration of N2-Isobutyryl-2'-O-methyl-guanosine in Synthetic Biology Constructs

Synthetic biology aims to design and construct new biological parts, devices, and systems. The unique properties of N2-Isobutyryl-2'-O-methyl-guanosine can be harnessed to build novel synthetic biology constructs with enhanced stability and functionality. For example, synthetic riboswitches or genetic circuits could be engineered using oligonucleotides containing this modification to improve their robustness and reduce their degradation by cellular nucleases. nih.govnih.govyoutube.com

Future research in this area could involve the creation of synthetic RNA scaffolds for organizing metabolic enzymes, where the incorporation of modified nucleosides enhances the scaffold's longevity and, consequently, the efficiency of the metabolic pathway. sciencedaily.com Furthermore, the development of engineered organisms that can produce or utilize nucleic acids with this modification could open up new avenues in metabolic engineering and biotechnology.

Q & A

Q. What are the common synthetic routes for N2-Isobutyryl-2'-O-methyl-guanosine in oligonucleotide synthesis?

The synthesis typically involves selective protection of the guanosine base and ribose hydroxyl groups. A standard approach starts with N2-isobutyrylguanosine treated with sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0°C, followed by alkylation with o-nitrobenzyl bromide to protect the 2'-OH group . Alternatively, silicon-based protecting groups like MDPSCl₂ achieve high regioselectivity (79% yield) during silylation, enabling efficient 2'-O-methylation without base protection . For phosphoramidite preparation, 5'-O-dimethoxytrityl and 3'-O-(2-cyanoethyl) protections are applied, with purity verified by HPLC (≥98%) and ³¹P NMR .

Q. What analytical techniques are used to characterize N2-Isobutyryl-2'-O-methyl-guanosine?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 750.2594 for C38H41N5O8NaS) .

- ¹H/¹³C NMR : Confirms regioselectivity and substitution patterns (e.g., δ 7.80 ppm for H8 in CDCl3) .

- HPLC : Assesses purity (≥98%) .

- ³¹P NMR : Verifies phosphoramidite integrity (peaks at 140–152 ppm) .

Q. What role does N2-Isobutyryl-2'-O-methyl-guanosine play in the synthesis of modified oligonucleotides?

It serves as a protected phosphoramidite monomer in solid-phase oligonucleotide synthesis. The isobutyryl group prevents undesired side reactions during coupling, while the 2'-O-methyl modification enhances RNA stability and nuclease resistance .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the alkylation of guanosine derivatives?

Silicon-based protecting groups (e.g., MDPSCl₂) improve regioselectivity by selectively shielding the 3'- and 5'-OH groups, allowing 2'-O-methylation with methoxyethyl bromide and NaHMDS in 85% yield . Reaction temperature (0°C vs. room temperature) and base strength (NaH vs. NaHMDS) are critical variables. Monitoring via TLC or HPLC helps identify incomplete conversions .

Q. What are the challenges in maintaining the stability of N2-Isobutyryl-2'-O-methyl-guanosine during storage?

The compound is sensitive to hydrolysis and oxidation. Storage at 2–8°C in anhydrous conditions is recommended . Lyophilization in amber vials under argon minimizes degradation. Purity checks via HPLC before experimental use are essential to confirm stability .

Q. How does the incorporation of N2-Isobutyryl-2'-O-methyl-guanosine affect RNA hybridization efficiency?

The 2'-O-methyl group stabilizes RNA duplexes by reducing conformational flexibility and increasing Tm (melting temperature) by 1–2°C per modification. However, over-modification can hinder hybridization; empirical testing at 10–20% substitution levels is advised .

Q. What strategies resolve contradictions in reported synthetic yields?

Yield discrepancies arise from protecting group strategies (e.g., o-nitrobenzyl vs. TBDMSi) and reaction conditions. Comparative studies using HRMS and ³¹P NMR to validate intermediate and final product purity are critical. For example, NaHMDS in THF achieves higher yields (85%) than NaH in DMF (40–60%) .

Q. How is N2-Isobutyryl-2'-O-methyl-guanosine applied in high-throughput epitope mapping?

In the DECODE method, 2'-O-methyl-guanosine (Gm) modifications in antisense DNA libraries enhance duplex stability, enabling precise epitope identification via next-generation sequencing. This approach supports single-amino-acid resolution in antibody-binding studies .

Q. What are the antitumor mechanisms of N2-Isobutyryl-2'-O-methyl-guanosine derivatives?

Derivatives like 3’-O-DMT-N2-isobutyryl-2’-O-(2-methoxyethyl)guanosine inhibit DNA synthesis by competing with natural nucleosides during replication. They also induce apoptosis in lymphoma cells via caspase-3 activation .

Q. How can researchers validate the identity of synthetic N2-Isobutyryl-2'-O-methyl-guanosine?

Combine orthogonal analytical methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。